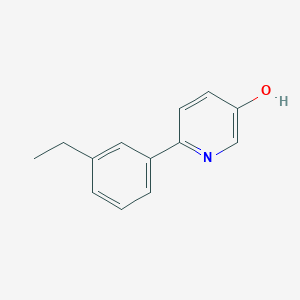

6-(3-Ethylphenyl)pyridin-3-ol

Description

6-(3-Ethylphenyl)pyridin-3-ol is a hydroxypyridine derivative featuring a 3-ethylphenyl substituent at the 6-position of the pyridine ring. This compound belongs to a broader class of pyridin-3-ol derivatives, which are studied for their diverse biological activities and physicochemical properties. The ethylphenyl group introduces steric bulk and moderate lipophilicity, influencing solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name |

6-(3-ethylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-10-4-3-5-11(8-10)13-7-6-12(15)9-14-13/h3-9,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCCMZDOUFGXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethylphenyl)pyridin-3-ol can be achieved through various methods, including:

Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of 3-ethylphenyl with a halogenated pyridine under palladium catalysis. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Grignard Reaction: Another approach involves the addition of a Grignard reagent derived from 3-ethylbromobenzene to a pyridine-3-carbaldehyde, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: 6-(3-Ethylphenyl)pyridin-3-one.

Reduction: 6-(3-Ethylphenyl)pyridin-3-amine.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

6-(3-Ethylphenyl)pyridin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Ethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

6-(Trifluoromethyl)pyridin-3-ol (CAS 216766-12-0)

- Structure : A trifluoromethyl (-CF₃) group replaces the 3-ethylphenyl moiety.

- Properties : Higher polarity due to the electron-withdrawing -CF₃ group, leading to a melting point of 174–176°C and predicted pKa of 3.96 .

- Bioactivity : Used in synthesizing lipoprotein-associated phospholipase A2 inhibitors, highlighting its role in modulating enzyme activity .

- Key Difference: The -CF₃ group enhances metabolic stability compared to alkyl/aryl groups but reduces solubility in nonpolar environments.

6-(Ethoxymethyl)pyridin-3-ol

- Structure : Ethoxymethyl (-CH₂OCH₂CH₃) substituent at the 6-position.

- Bioactivity : Demonstrated neuroprotective and antistroke activity in preclinical studies, likely due to enhanced blood-brain barrier permeability from the ethoxy group .

- Synthesis : Derived via etherification or protection/deprotection strategies, as seen in analogous routes .

6-(Hydroxymethyl)pyridin-3-ol

- Structure : Hydroxymethyl (-CH₂OH) group at the 6-position.

- Properties : Increased hydrophilicity (logP ≈ -0.5 predicted) and reactivity, enabling conjugation or further functionalization .

- Applications : Intermediate in synthesizing radioligands for imaging applications, such as huntingtin aggregates .

Aryl-Substituted Analogues

6-(4-Ethylphenyl)pyridazin-3-ol

- Structure: Pyridazinone core with a 4-ethylphenyl substituent (vs. pyridin-3-ol in the target compound).

6-(3-Methoxyphenoxy)pyridin-3-ol (CAS 1394954-82-5)

Comparative Data Table

*Calculated based on molecular formula.

Research Implications

- Substituent Position: The 3-ethylphenyl group in the target compound may offer unique steric and electronic effects compared to para-substituted analogs (e.g., 4-ethylphenyl in pyridazinone derivatives) .

- Heterocycle Core: Pyridin-3-ol derivatives generally exhibit better solubility than pyridazinones, favoring drug development .

- Functional Groups : Electron-withdrawing groups (e.g., -CF₃) enhance enzymatic inhibition, while alkoxy groups improve CNS targeting .

Biological Activity

6-(3-Ethylphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position and a 3-ethylphenyl group at the 6-position. Its chemical formula is C₁₃H₁₃NO, which indicates the presence of nitrogen and oxygen in addition to carbon and hydrogen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The unique substitution pattern of this compound enhances its chemical reactivity and biological interactions. The structural features contribute to its affinity for various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action involves interaction with bacterial cell membranes or specific metabolic pathways, leading to cell death or growth inhibition.

Interaction with Biological Targets

The compound has been investigated for its ability to engage with various biological targets . Notably, it may modulate the activity of enzymes involved in critical biochemical pathways. For instance, interaction studies have demonstrated that it can inhibit specific enzymes, which may lead to therapeutic benefits in conditions like inflammation or cancer.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the ethyl group enhances hydrophobic interactions, potentially improving binding affinity to target proteins. Comparative studies with structurally similar compounds have shown variations in biological activity based on subtle changes in molecular structure .

In Vitro Studies

In vitro assays have provided insights into the anti-inflammatory effects of this compound. For example, studies have demonstrated its ability to suppress cyclooxygenase (COX) enzyme activity, which is pivotal in inflammatory responses. The IC50 values obtained from these studies indicate a promising potential for this compound as an anti-inflammatory agent .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. For instance, experiments involving carrageenan-induced paw edema have shown that administration of this compound significantly reduces inflammation compared to control groups. These findings support its potential therapeutic application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-(3-Methylphenyl)pyridin-3-ol | Similar structure with a methyl group instead of ethyl | Variation in hydrophobicity affecting activity |

| 5-Bromo-2-methylpyridin-3-amine | Contains a bromine atom; used as a precursor | Different reactivity due to halogen substitution |

| Pyridin-3-yl-pyrimidin-2-yl-amino | More complex structure with additional rings | Broader range of biological activities |

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.